molecular formula C22H23NO5 B11985939 Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11985939
M. Wt: 381.4 g/mol
InChI Key: DOIOVLBXBGRGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through the Hantzsch condensation reaction. This method involves the reaction of an aldehyde, a β-ketoester, and an amine under specific conditions. For instance, the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation in the presence of iodine under solvent-free conditions has been reported . This method is advantageous due to its eco-friendly nature and reduced reaction times.

Chemical Reactions Analysis

Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a piperidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. By blocking these channels, the compound prevents the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other 1,4-dihydropyridine derivatives, such as:

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H23NO5/c1-12-6-8-15(9-7-12)16-10-11-17(28-16)20-18(21(24)26-4)13(2)23-14(3)19(20)22(25)27-5/h6-11,20,23H,1-5H3

InChI Key

DOIOVLBXBGRGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.